

A Comparative Guide to the Structure-Activity Relationship of Azosulfamide Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **azosulfamide** analogs, focusing on their structure-activity relationships (SAR) as antimicrobial and anticancer agents. The information is compiled from recent studies to offer an objective overview of their performance, supported by experimental data.

Introduction

Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibition, and anticancer effects. The incorporation of an azo (-N=N-) linkage into the sulfonamide scaffold to create **azosulfamides** has been an area of interest for developing new therapeutic agents with potentially enhanced or novel activities. This guide delves into the SAR of these analogs, presenting key findings in a structured format to facilitate comparison and further research.

Data Presentation: Comparison of Azosulfamide Analogs

The following tables summarize the quantitative data for various **azosulfamide** and related sulfonamide analogs, highlighting their biological activities.

Table 1: Cytotoxic Activity of Azosulfonamide Derivatives against MCF-7 Human Breast Cancer Cell Line



Compound ID	R (Coupling Component)	IC50 (μM)
1	Salicylic acid	41.25
2	2-naphthol	40.58
3	Salicylic acid	42.87
4	2-aminothiazole	32.66
5	Salicylic acid	32.28
6	3-methyl-1-phenyl-1H-pyrazol- 5(4H)-one	35.35
Vinblastine (Reference)	-	11.46

Data sourced from Gaffer et al. (2022).[1]

Table 2: Antibacterial Activity of Selected Sulfonamide Derivatives

Compound ID	Bacterial Strain	MIC (μg/mL)	Zone of Inhibition (mm)	Reference Compound	MIC (μg/mL)
5a	E. coli	7.81	31 ± 0.12	Ciprofloxacin	-
9a	E. coli	7.81	30 ± 0.12	Ciprofloxacin	-
1	S. aureus	32	-	-	-
11	S. aureus	64	-	-	-
III	S. aureus	128	-	-	-

Data for compounds 5a and 9a sourced from a study on novel sulfonamides[2]. Data for compounds I, II, and III sourced from a study on sulfonamide derivatives against S. aureus clinical isolates[3].

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Sulfonamide Analogs



Compound ID	Isoform	Kı (nM)	Reference Compound	Kı (nM)
1k	hCA II	5.6	Acetazolamide	12.1
1f	hCA II	6.6	Acetazolamide	12.1
13a	hCA II	7.6	Acetazolamide	-
5	hCA I	18.5	Acetazolamide	250
7	hCA I	18.5	Acetazolamide	250

Data for compounds 1k and 1f sourced from a study on pyrazolopyridine sulfonamides[4]. Data for compound 13a sourced from a study on benzenesulfonamide conjugates[5]. Data for compounds 5 and 7 sourced from a study on hydrazonobenzenesulfonamides[6].

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of antibacterial activity is provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- 1. Preparation of Bacterial Inoculum:
- Streak the test bacterial strain (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 29213) on a suitable agar plate.
- Incubate at 37°C for 18-24 hours.
- Select 3-5 colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵
 CFU/mL in the assay wells.
- 2. Preparation of Microtiter Plate:



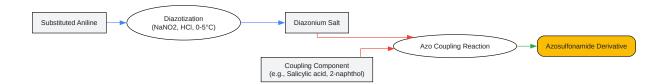
- Perform two-fold serial dilutions of the test compound (**azosulfamide** analog) in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
- The final volume in each well after adding the inoculum should be 100 μL.
- Include a growth control well (MHB + bacteria, no drug) and a sterility control well (MHB only).
- 3. Inoculation and Incubation:
- · Add the prepared bacterial inoculum to each well.
- Incubate the plate at 37°C for 18-24 hours.
- 4. MIC Determination:
- · After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

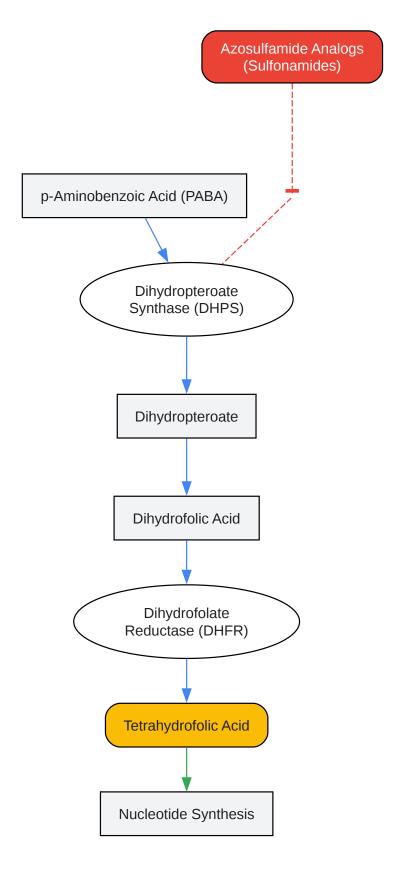
Synthesis Workflow for Azosulfonamide Derivatives

The following diagram illustrates the general synthetic pathway for the preparation of azosulfonamide derivatives as described by Gaffer et al. (2022)[1].









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